(4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine
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Overview
Description
(4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is a synthetic organic compound that features a pyrrolidine ring substituted with a fluorine atom and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the fluorine atom and the pyridazine ring. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom or other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential interactions with biological targets, such as enzymes or receptors. Its structural features could make it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential efficacy in treating various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials, agrochemicals, or other specialized applications. Its unique properties could make it suitable for specific industrial processes or products.
Mechanism of Action
The mechanism of action of (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine include other pyrrolidine derivatives, fluorinated compounds, and pyridazine-containing molecules. Examples include:
- (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)ethanamine
- (4-Chloro-1-(pyridazin-3-yl)pyrrolidin-2-yl)methanamine
- (4-Fluoro-1-(pyridazin-3-yl)pyrrolidin-2-yl)propanamine
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. The presence of both a fluorine atom and a pyridazine ring in the pyrrolidine scaffold may confer unique chemical and biological properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C9H13FN4 |
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Molecular Weight |
196.22 g/mol |
IUPAC Name |
(4-fluoro-1-pyridazin-3-ylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C9H13FN4/c10-7-4-8(5-11)14(6-7)9-2-1-3-12-13-9/h1-3,7-8H,4-6,11H2 |
InChI Key |
NEBCRHQTLSEAPG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1CN)C2=NN=CC=C2)F |
Origin of Product |
United States |
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